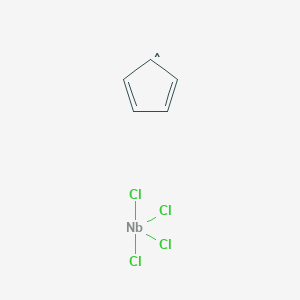

Cyclopentadienylniobium(v)tetrachloride

CAS No.:

Cat. No.: VC18524088

Molecular Formula: C5H5Cl4Nb

Molecular Weight: 299.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H5Cl4Nb |

|---|---|

| Molecular Weight | 299.8 g/mol |

| Standard InChI | InChI=1S/C5H5.4ClH.Nb/c1-2-4-5-3-1;;;;;/h1-5H;4*1H;/q;;;;;+4/p-4 |

| Standard InChI Key | GKEMWFXJIFQMQF-UHFFFAOYSA-J |

| Canonical SMILES | C1=C[CH]C=C1.Cl[Nb](Cl)(Cl)Cl |

Introduction

Chemical Identity and Physical Properties

Structural and Molecular Characteristics

Cyclopentadienylniobium(V) tetrachloride belongs to the class of metallocenes, where a transition metal is coordinated to a cyclopentadienyl (Cp) ligand. The compound adopts an octahedral geometry, with the Cp ligand occupying one coordination site and four chloride ions completing the remaining positions. X-ray crystallographic data from related niobium complexes, such as [Nb₂(µ-O)(µ-η²∶η²-S₂C₂H₄)(η⁵-C₅H₄Me)₂Cl₄], suggest analogous bonding patterns in NbCpCl₄, with Nb–Cl bond lengths ranging from 2.38 to 2.45 Å . The Cp ligand exhibits η⁵-coordination, contributing to the compound’s stability and electronic configuration .

Table 1: Physical and Chemical Properties of NbCpCl₄

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₅Cl₄Nb | |

| Molecular Weight | 229.81 g/mol | |

| Appearance | Red-brown powder | |

| Melting Point | 260°C | |

| Sensitivity | Moisture-sensitive | |

| Assay (Purity) | ≥98% (by AgNO₃ titration) |

Synthesis and Manufacturing

Laboratory-Scale Synthesis

NbCpCl₄ is typically synthesized through the reaction of niobium pentachloride (NbCl₅) with cyclopentadiene (C₅H₆) under inert conditions. The process involves:

-

Preparation of Cyclopentadienyl Sodium: Cyclopentadiene is deprotonated using sodium amide (NaNH₂) in anhydrous tetrahydrofuran (THF) to form sodium cyclopentadienide (NaCp).

-

Metathesis Reaction: NbCl₅ is reacted with NaCp in a 1:1 molar ratio, yielding NbCpCl₄ and NaCl as a byproduct:

The reaction requires strict exclusion of moisture and oxygen to prevent hydrolysis or oxidation .

Industrial Production Challenges

Industrial synthesis faces hurdles in scaling due to NbCl₅’s hygroscopic nature and the need for high-purity Cp ligands. Advanced reactors with nitrogen atmospheres and continuous flow systems are employed to enhance yield and reproducibility.

Structural and Spectroscopic Analysis

X-ray Crystallography

While direct crystallographic data for NbCpCl₄ is limited, studies on analogous complexes, such as [Ta(SCOPh)₂(η⁵-C₅H₅)₂], reveal bent sandwich geometries with ligand-metal-ligand angles of 79–85° . These findings infer a similar distorted octahedral structure for NbCpCl₄, where the Cp ring’s aromaticity stabilizes the niobium center.

Spectroscopic Characterization

-

¹H NMR: The Cp ligand’s protons resonate as a singlet at δ 5.2–5.5 ppm in CDCl₃, consistent with equivalent hydrogen environments .

-

ESR Spectroscopy: Reduction of NbCpCl₄ generates Nb(IV) species, exhibiting isotropic g-values (g_iso ≈ 1.98) and hyperfine coupling to ⁹³Nb (A_iso ≈ 180 MHz) .

Chemical Reactivity and Applications

Ligand Substitution Reactions

NbCpCl₄ undergoes ligand exchange with sulfur- and oxygen-donor ligands. For example, reaction with ethane-1,2-dithiol (H₂edt) forms binuclear complexes like [Nb₂(µ-O)(µ-η²∶η²-edt)Cp′₂Cl₄], where edt bridges two niobium centers . Such reactions highlight its utility in synthesizing polynuclear frameworks for catalytic applications.

Electrochemical Behavior

Cyclic voltammetry of NbCpCl₄ in dichloromethane reveals two quasi-reversible reduction waves at E₁/₂ = −0.45 V and −0.85 V (vs. Fc/Fc⁺), corresponding to successive one-electron transfers to form Nb(IV) and Nb(III) species . These redox properties are exploited in electrocatalytic systems.

Table 2: Electrochemical Data for NbCpCl₄

| Parameter | Value (V vs. Fc/Fc⁺) | Conditions | Source |

|---|---|---|---|

| First Reduction (E₁/₂) | −0.45 | CH₂Cl₂, 0.1 M TBAPF₆ | |

| Second Reduction (E₁/₂) | −0.85 | CH₂Cl₂, 0.1 M TBAPF₆ |

| GHS Pictogram | Signal Word | Precautionary Measures |

|---|---|---|

| ![Warning] | Warning | P280 (Wear gloves/eye protection) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume